N~4~-(4-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Chlorophenyl)-N⁶,N⁶,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative with a 4-chlorophenyl group at the N4 position and dimethylamino and methyl groups at the N6 and position 1, respectively. This scaffold is structurally related to kinase inhibitors and antimicrobial agents, leveraging its planar heterocyclic core for target binding .
Properties
Molecular Formula |
C14H15ClN6 |
|---|---|
Molecular Weight |
302.76 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H15ClN6/c1-20(2)14-18-12(11-8-16-21(3)13(11)19-14)17-10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H,17,18,19) |
InChI Key |
CUCMPTXLHUJGCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the desired pyrazolo[3,4-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods often employ green chemistry principles to enhance yield and reduce environmental impact. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
N~4~-(4-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a kinase inhibitor, making it valuable in studying cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through kinase inhibition. It binds to the active site of kinases such as CDK2, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly effective in targeting cancer cells, which rely on these kinases for growth and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substitution Patterns
The pyrazolo[3,4-d]pyrimidine core is shared among many analogs, but substituent variations significantly influence biological activity and physicochemical properties:
Key Observations :
- N4 Substituents : The 4-chlorophenyl group in the target compound is associated with enhanced hydrophobic interactions in kinase inhibition, as seen in SHH pathway inhibitors . Replacing chlorine with methoxy () increases solubility but may reduce target affinity .
- Cyclopentyl () enhances steric hindrance, possibly altering binding kinetics .
Physicochemical Properties
Research Findings and Structure-Activity Relationships (SAR)
- Positional Isomerism : Substitution at N4 (vs. N3 or N6) optimizes kinase inhibitory activity, as seen in SHH inhibitors .
- Halogen Effects : Para-chlorine on the N4 aryl group (target) enhances target binding compared to meta-substituted analogs () .
- N6 Modifications: Dimethylamino groups balance lipophilicity and steric effects, whereas bulkier substituents (e.g., cyclopentyl) may reduce metabolic stability .
Biological Activity
N~4~-(4-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C12H14ClN5
- Molecular Weight : 253.73 g/mol
- CAS Number : Not available in the search results
The presence of the pyrazolo[3,4-d]pyrimidine scaffold is crucial for its biological activity, particularly in targeting various enzymes and receptors involved in cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Case Study : A derivative similar to this compound demonstrated significant anti-proliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The most potent derivative showed IC50 values of 8.21 µM and 19.56 µM against these cell lines, respectively .
The mechanism through which these compounds exert their effects involves:
- Inhibition of EGFR : The compound acts as an ATP-competitive inhibitor of EGFR, with a reported IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
- Induction of Apoptosis : Flow cytometric analyses indicated that the compound can induce apoptosis by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .
Antimicrobial Activity
Another area of exploration includes the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. A study identified a derivative that showed oral efficacy against visceral leishmaniasis in mouse models, indicating potential for treatment in parasitic infections .
Table 1: Biological Activity Summary
Table 2: Structural Comparisons with Related Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| This compound | Pyrazolo[3,4-d]pyrimidine | EGFR Inhibitor |
| Compound 12b | Pyrazolo[3,4-d]pyrimidine | Potent anti-proliferative |
| Compound with piperidine | Pyrazolo[3,4-d]pyrimidine | Oral efficacy against VL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
